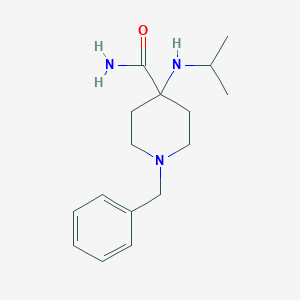

3-((Ethylphenylamino)methyl)benzenesulfonic acid

Descripción general

Descripción

The compound "3-((Ethylphenylamino)methyl)benzenesulfonic acid" is a benzenesulfonic acid derivative, which is a class of organic compounds that contain a sulfonic acid group attached to a benzene ring. These compounds are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science due to their ability to act as intermediates in various chemical reactions.

Synthesis Analysis

The synthesis of benzenesulfonic acid derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 3-(methylsulfonyl)benzo[b]thiophenes is achieved through a radical relay strategy, where methyl(2-alkynylphenyl)sulfanes react with sodium metabisulfite in the presence of a photocatalyst under visible light irradiation. This method highlights the use of a radical intermediate and the incorporation of a sulfonyl group into the compound .

Molecular Structure Analysis

The molecular structure of benzenesulfonic acid derivatives can be elucidated using spectroscopic methods such as NMR, UV-Vis, and FT-IR spectroscopy. For example, the structural characterization of 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium 4-substituted benzenesulfonates was performed using these techniques. Additionally, single crystal X-ray diffraction can provide detailed information about the crystal structure, as seen in the characterization of one of the compounds in the monoclinic space group .

Chemical Reactions Analysis

Benzenesulfonic acid derivatives can undergo various chemical reactions, including nucleophilic substitutions and electrochemical oxidations. The electro-oxidation of catechols in the presence of benzenesulfinic acid, for example, leads to the formation of new sulfone derivatives through Michael addition to anodically generated o-quinones . This demonstrates the reactivity of the sulfonic acid group in electrophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonic acid derivatives are influenced by their molecular structure. These properties can be studied using techniques like mass spectrometry, which can reveal the fragmentation patterns and stability of the compounds. For instance, the fragmentation of 4-benzenesulfinyl-3-methylphenylamine was investigated using electrospray ionisation mass spectrometry, showing an ortho effect on the fragmentation due to the presence of a methyl group .

Aplicaciones Científicas De Investigación

1. Synthetic Methodologies and Characterization

The compound 3-((Ethylphenylamino)methyl)benzenesulfonic acid can be involved in complex synthetic pathways. For instance, benzenesulfinic acid is used to prepare optically active α-amidoalkylphenyl sulfones, which are key intermediates in synthesizing optically active β-hydroxy-α-amino acid and α,β-diamino acid esters. These derivatives are significant in developing biologically active compounds, showcasing the compound's role in intricate synthetic routes (Foresti et al., 2003). Similarly, 3,3-diamino-1-phenylpropenone's cyclocondensation in the presence of benzenesulfonyl chloride leads to the formation of complex heterocyclic structures, highlighting the compound's versatility in organic synthesis (Dar'in et al., 2008).

2. Catalyst Development and Applications

In the field of polymer chemistry, compounds related to benzenesulfonic acid derivatives are developed as catalysts. For example, 2-[bis(2-methoxy-phenyl)phosphanyl]-4-methyl-benzenesulfonic acid and its derivatives are employed as catalysts in the copolymerization of acrylates with ethene, illustrating the role of such compounds in advanced polymerization techniques (Skupov et al., 2007).

3. Influence in Reaction Mechanisms

The influence of solvents on the regioselectivity of sulfoxide thermolysis in β-Amino-α-sulfinyl esters has been studied. It's found that the elimination of benzenesulfenic acid can be significantly affected by the solvent used in the reaction, suggesting the compound's role in modifying reaction pathways and outcomes (Bänziger et al., 2002).

4. Synthesis of Bioactive Compounds and Catalysis

The compound is also involved in the synthesis and catalysis of bioactive compounds. For instance, the reaction between 2-aminobenzenesulfonic acid and 2-hydroxy-3-methoxybenzaldehyde results in acyclic Schiff base compounds, which are then used to form mononuclear complexes with potential applications in alcohol oxidation, showcasing the compound's utility in synthesizing and catalyzing reactions leading to bioactive materials (Hazra et al., 2015).

Mecanismo De Acción

C15H17NO3SC_{15}H_{17}NO_{3}SC15H17NO3S

.Target of Action

It’s known that this compound is used as an intermediate in the production of food dyes .

Mode of Action

It’s known to act as a chelating agent in water treatment, preventing the precipitation of mineral ions by forming stable complexes with metal ions .

Biochemical Pathways

Its role as a chelating agent suggests it may interact with biochemical pathways involving metal ions .

Pharmacokinetics

It’s known that the compound is slightly soluble in dmso, methanol, and water , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Its use as a chelating agent in water treatment suggests it may help to prevent the formation of harmful mineral deposits .

Action Environment

The action of N-ethyl-N-benzylaniline-3’-sulfonic acid can be influenced by various environmental factors. For instance, its solubility in different solvents suggests that the presence and concentration of these solvents in the environment could impact its efficacy and stability .

Propiedades

IUPAC Name |

3-[(N-ethylanilino)methyl]benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-2-16(14-8-4-3-5-9-14)12-13-7-6-10-15(11-13)20(17,18)19/h3-11H,2,12H2,1H3,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQGRVFPPZJPWPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC(=CC=C1)S(=O)(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5029136 | |

| Record name | 3-((Ethylphenylamino)methyl)benzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Water or Solvent Wet Solid | |

| Record name | Benzenesulfonic acid, 3-[(ethylphenylamino)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

101-11-1 | |

| Record name | 3-[(Ethylphenylamino)methyl]benzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-((Ethylphenylamino)methyl)benzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 3-[(ethylphenylamino)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-((Ethylphenylamino)methyl)benzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-N-ethylanilinotoluene-3-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-((ETHYLPHENYLAMINO)METHYL)BENZENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CA7X98HXU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the role of N-ethyl-N-benzylaniline-3'-sulfonic acid in the synthesis of Acid Turquoise Blue AE?

A1: N-ethyl-N-benzylaniline-3'-sulfonic acid serves as a crucial precursor in the synthesis of Acid Turquoise Blue AE (C.I. Acid Blue 9). [] The compound undergoes a condensation reaction with sodium benzaldehyde-o-sulfonate, followed by oxidation using manganese dioxide, to yield the final dye product. [] This synthesis highlights the compound's role as a building block in the production of commercially relevant dyes.

Q2: Are there alternative methods for oxidizing N-ethyl-N-benzylaniline-3'-sulfonic acid in dye synthesis?

A2: While the provided research focuses on manganese dioxide as the oxidizing agent, [] other methods for oxidizing similar compounds in dye synthesis do exist. Exploring alternative oxidants could offer advantages in terms of cost-effectiveness, environmental impact, or product purity. Further research is needed to investigate and compare the efficacy of such alternatives in the specific context of Acid Turquoise Blue AE production.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane](/img/structure/B90359.png)